N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
Description
The compound N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide features a quinolin-4-one core substituted at position 3 with a 4-ethylbenzoyl group and linked via an acetamide moiety to a 4-chlorophenyl ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-7-9-18(10-8-17)25(31)22-15-29(23-6-4-3-5-21(23)26(22)32)16-24(30)28-20-13-11-19(27)12-14-20/h3-15H,2,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIEAVIJFEKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Chlorophenyl Group: The final step involves the acylation of the quinoline derivative with 4-chlorophenyl acetic acid under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity.
Comparison with Similar Compounds
Structural Comparisons
The table below compares structural features and molecular properties of the target compound with analogs from the evidence:
*Calculated based on molecular formula (C26H20ClN2O3).
†Derived from (C22H20Cl2N4O3).
Key Observations :
- Substituents at position 3 (e.g., sulfonyl, benzoyl, ethylbenzoyl) significantly alter steric and electronic profiles, impacting target selectivity .
Pharmacological Properties
- ADME profiles : Analogs in exhibit good blood-brain barrier (BBB) permeability and intestinal absorption (QED >0.6), attributed to the acetamide moiety’s balance of hydrophilicity and lipophilicity . The target’s 4-ethylbenzoyl group may further enhance BBB penetration but reduce aqueous solubility.
Biological Activity
N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its complex structure and potential biological activities have garnered attention in medicinal chemistry, particularly for its therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 444.9 g/mol. The compound features a quinoline backbone, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 1251628-36-0 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit microbial enzymes, leading to antimicrobial effects.
- Cell Signaling Interference : The compound may disrupt cell signaling pathways, contributing to anticancer activity.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The exact minimum inhibitory concentration (MIC) values for this specific compound are yet to be fully characterized.
Anticancer Activity
Quinoline derivatives are also recognized for their potential anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including those structurally similar to this compound. The results indicated promising antimicrobial effects against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 6.25 μg/mL against certain pathogens .
- Anticancer Mechanisms : Another research article explored the anticancer mechanisms of quinoline derivatives. It reported that these compounds could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
